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Introduction
This document provides a comprehensive Statistical Analysis Plan (SAP) for a hypothetical

Phase III randomized, double-blind, placebo-controlled, parallel-group clinical trial evaluating

the efficacy and safety of co-codamol for the treatment of chronic pain. This SAP is a technical

document that provides detailed procedures for the statistical analysis of data collected during

the trial and is intended to be a standalone document.

Trial Objectives and Endpoints
Primary Objective
The primary objective of this trial is to evaluate the analgesic efficacy of co-codamol compared

to placebo in participants with chronic pain.

Secondary Objectives
To assess the impact of co-codamol on participants' overall impression of change.

To evaluate the safety and tolerability of co-codamol.

To assess the use of rescue medication.
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Endpoints
2.3.1 Primary Efficacy Endpoint

Change from baseline in the weekly average of the 24-hour average pain intensity score at

Week 12, as measured by the 11-point Numeric Rating Scale (NRS).[1]

2.3.2 Secondary Efficacy Endpoints

Patient Global Impression of Change (PGIC) score at Week 12.[2][3][4]

Proportion of participants with a ≥30% and ≥50% reduction in the weekly average of the 24-

hour average pain intensity score from baseline to Week 12.

Total consumption of rescue medication during the 12-week treatment period.

2.3.3 Safety Endpoints

Incidence of Treatment-Emergent Adverse Events (TEAEs).

Incidence of Serious Adverse Events (SAEs).

Changes from baseline in vital signs, electrocardiogram (ECG) parameters, and clinical

laboratory values.

Experimental Protocols
Pain Intensity Assessment Protocol
3.1.1 Instrument: 11-point Numeric Rating Scale (NRS).

3.1.2 Procedure:

Participants will be provided with an electronic diary and trained on its use.

Twice daily (morning and evening), participants will be prompted to rate their average pain

intensity over the past 12 hours on the NRS, where 0 represents "no pain" and 10 represents

"worst pain imaginable".
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The 24-hour average pain intensity score will be calculated as the mean of the morning and

evening NRS scores.

The weekly average of the 24-hour average pain intensity score will be calculated from the

daily scores.

Patient Global Impression of Change (PGIC)
Assessment Protocol
3.2.1 Instrument: 7-point Patient Global Impression of Change (PGIC) scale.[2][4]

3.2.2 Procedure:

At designated study visits (e.g., Week 4, Week 8, and Week 12), participants will be asked

the following question: "Since the start of the study, my overall status is:".[2]

Participants will select one of the following seven options:[2]

1 = Very Much Improved

2 = Much Improved

3 = Minimally Improved

4 = No Change

5 = Minimally Worse

6 = Much Worse

7 = Very Much Worse

The response will be recorded directly into the electronic Case Report Form (eCRF) by the

site personnel.

Statistical Analysis
General Considerations
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All statistical tests will be two-sided with a significance level of α = 0.05, unless otherwise

specified.

The primary analysis will be based on the Intent-to-Treat (ITT) population, which will include

all randomized participants who have received at least one dose of the study medication and

have at least one post-baseline primary efficacy assessment.

A Safety Population, consisting of all participants who received at least one dose of study

medication, will be used for all safety analyses.

Analysis of the Primary Efficacy Endpoint
The change from baseline in the weekly average of the 24-hour average pain intensity score at

Week 12 will be analyzed using a Mixed Model for Repeated Measures (MMRM).[5][6][7]

The model will include the following terms:

Fixed effects: Treatment group, visit (as a categorical variable), treatment-by-visit interaction,

and baseline pain intensity score as a covariate.[5][6]

Random effect: Participant.

Covariance structure: An unstructured covariance matrix will be used to model the within-

participant correlation.[5][7]

The primary comparison will be the least squares mean difference between the co-codamol
and placebo groups at Week 12.

Analysis of Secondary Efficacy Endpoints
PGIC: The PGIC scores at Week 12 will be analyzed using the Mann-Whitney U test to

compare the distribution of scores between the two treatment groups. The proportion of

participants in each of the seven categories will also be presented.

Responder Analysis: The proportion of participants with a ≥30% and ≥50% reduction in pain

intensity will be compared between treatment groups using a logistic regression model, with

treatment group and baseline pain intensity as covariates.
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Rescue Medication: The total consumption of rescue medication will be compared between

treatment groups using a negative binomial regression model, with treatment group and

baseline pain intensity as covariates.

Handling of Missing Data
For the primary efficacy endpoint, the MMRM model will be used to handle missing data under

the assumption of Missing at Random (MAR).[8] For other endpoints, multiple imputation may

be considered for sensitivity analyses.

Analysis of Safety Data
Safety data will be summarized descriptively. The incidence of TEAEs and SAEs will be

tabulated by System Organ Class (SOC) and Preferred Term (PT) for each treatment group.[9]

[10] Vital signs, ECGs, and laboratory data will be summarized by visit, and changes from

baseline will be presented.

Sample Size Calculation
A sample size of 200 participants per group (total of 400) is planned. This sample size will

provide approximately 90% power to detect a difference of 1.0 point in the change from

baseline in the weekly average of the 24-hour average pain intensity score between the co-
codamol and placebo groups at Week 12, assuming a common standard deviation of 2.5 and

a two-sided significance level of 0.05. This calculation accounts for a potential dropout rate of

20%.[11]

Data Presentation
All quantitative data will be summarized in clearly structured tables.

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)[12][13][14][15]

[16]
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Characteristic
Co-codamol
(N=200)

Placebo (N=200) Total (N=400)

Age (years), Mean

(SD)

Sex, n (%)

Male

Female

Race, n (%)

White

Black or African

American

Asian

Other

Baseline Pain

Intensity (NRS), Mean

(SD)

Duration of Chronic

Pain (years), Mean

(SD)

Table 2: Analysis of Primary Efficacy Endpoint - Change from Baseline in Pain Intensity at

Week 12 (ITT Population)[17]
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Co-codamol (N=200) Placebo (N=200)

Baseline

n

Mean (SD)

Week 12

n

Mean (SD)

Change from Baseline at Week 12

LS Mean (SE)

LS Mean Difference vs. Placebo (95% CI)

p-value

Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)[9][10][18]

| System Organ Class | Co-codamol (N=200) | Placebo (N=200) |

Preferred Term n (%) n (%)

Gastrointestinal disorders

Nausea

Constipation

Vomiting

Nervous system disorders

Dizziness

| Somnolence | | |

Mandatory Visualizations
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Codeine Pathway

Paracetamol Pathway

Codeine CYP2D6
(Liver)

Metabolism

Morphine
μ-Opioid Receptor

(CNS)

Agonist
Analgesia

Paracetamol FAAH
(Brain)

Metabolism

AM404
Descending

Serotonergic Pathway

Potentiation
Analgesia
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Data Collection
(eCRF)

Data Cleaning & Validation

Database Lock

Define ITT Population Define Safety Population

Primary Efficacy Analysis
(MMRM)

Safety AnalysesSecondary Efficacy Analyses
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Assessed for eligibility (n=...)

Excluded (n=...)
- Not meeting inclusion criteria (n=...)

- Declined to participate (n=...)
- Other reasons (n=...)

Randomized (n=400)

Allocated to Co-codamol (n=200) Allocated to Placebo (n=200)

Received allocated intervention (n=...) Did not receive allocated intervention (give reasons) (n=...)

Lost to follow-up (give reasons) (n=...) Discontinued intervention (give reasons) (n=...)

Received allocated intervention (n=...) Did not receive allocated intervention (give reasons) (n=...)

Lost to follow-up (give reasons) (n=...) Discontinued intervention (give reasons) (n=...)

Analyzed (n=...)
- Excluded from analysis (give reasons) (n=...)

Analyzed (n=...)
- Excluded from analysis (give reasons) (n=...)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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